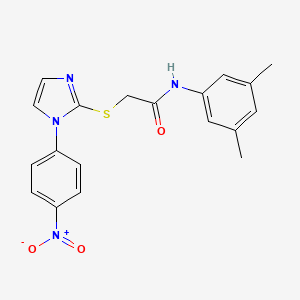

N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-13-9-14(2)11-15(10-13)21-18(24)12-27-19-20-7-8-22(19)16-3-5-17(6-4-16)23(25)26/h3-11H,12H2,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCAZDAWINDNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Imidazole Derivative

The synthesis begins with constructing the 1-(4-nitrophenyl)-1H-imidazole core. The Debus-Radziszewski reaction is commonly utilized, where a 4-nitrobenzaldehyde derivative reacts with an ammonium source (e.g., ammonium acetate) and a diketone or α-hydroxyketone in refluxing ethanol. For this compound, the imidazole ring forms via cyclization between 4-nitrobenzaldehyde, glyoxal, and ammonia, yielding 1-(4-nitrophenyl)-1H-imidazole.

Alternative methods include using thiourea derivatives in acidic conditions to facilitate cyclization, though this approach may introduce sulfur-containing byproducts requiring purification. The reaction typically proceeds at 80–100°C for 6–12 hours, with yields optimized by controlling stoichiometry and catalyst loading.

Key Reaction Conditions:

Thioether Bond Formation

The thioether linkage is introduced via nucleophilic substitution between 1-(4-nitrophenyl)-1H-imidazole-2-thiol and a chloroacetamide intermediate. The thiol group attacks the electrophilic carbon of chloroacetamide in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA). This step is conducted in anhydrous dimethylformamide (DMF) at room temperature to prevent hydrolysis of the chloroacetamide.

Optimization Considerations:

Amide Coupling Reaction

The final step involves coupling the thioether intermediate with 3,5-dimethylaniline. Carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are employed, often with hydroxybenzotriazole (HOBt) to suppress racemization. The reaction proceeds in dichloromethane (DCM) at 0°C, gradually warming to room temperature.

Representative Protocol:

- Dissolve thioether intermediate (1 equiv) and 3,5-dimethylaniline (1.2 equiv) in DCM.

- Add EDC (1.5 equiv) and HOBt (1.1 equiv).

- Stir at 0°C for 1 hour, then at room temperature for 12 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield: 70–80% after purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Imidazole Cyclization: Ethanol outperforms methanol in yield due to better solubility of intermediates. Elevated temperatures (reflux) accelerate cyclization but may degrade nitro groups.

- Thioether Formation: DMF increases nucleophilicity of the thiolate ion compared to THF, reducing side reactions.

Catalytic Enhancements

- Microwave Assistance: Reduces imidazole synthesis time from 12 hours to 30 minutes with comparable yields.

- Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) improves thioether bond formation in biphasic systems.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: Conversion of the nitro group to an amine.

Oxidation: Formation of carboxylic acids or aldehydes.

Substitution: Introduction of halogen atoms on the aromatic rings.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying enzyme interactions due to its imidazole moiety.

Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Antiproliferative Activity :

- A structurally related derivative, N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)amino-1H-imidazol-2-yl]thio]acetamide, demonstrated potent cytotoxicity against C6 glioma cells (IC₅₀ ≈ 15.67 µg/mL) . Comparatively, the target compound’s 4-nitrophenyl group may enhance activity over methyl or chloro substituents due to improved electron-withdrawing effects.

- N-(2-Chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-benzimidazol-2-yl]sulfanyl]acetamide (Compound 7) showed elastase inhibition, highlighting the role of sulfonamide groups in modulating enzyme affinity . The absence of sulfonamide in the target compound suggests divergent biological targets.

Anthelmintic and Antimicrobial Activity :

- Tetra-aryl imidazole derivatives with nitro or chloro substituents displayed dual cytotoxic and anthelmintic actions, with potency correlating with substituent electronegativity . The target compound’s nitro group aligns with this trend.

Crystallographic and Physicochemical Properties

Crystal Packing :

- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, driven by steric effects from the 3,5-dimethyl substitution . In contrast, para-substituted analogs (e.g., 4-nitrophenyl) may adopt distinct packing modes due to altered dipole interactions.

- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits a dihedral angle of 61.8° between aromatic rings, influencing hydrogen-bonding networks . The target compound’s imidazole-thioacetamide backbone likely adopts a different conformation, affecting solubility and bioavailability.

Molecular Weight and Solubility :

- The target compound’s molecular weight (~434.45 g/mol) is comparable to 2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-benzimidazol-2-yl]sulfanyl]-N-(2-nitrophenyl)acetamide (Compound 3, ~507.95 g/mol) . However, the nitro group in the target may reduce solubility relative to sulfonamide-containing analogs.

Cytotoxicity and Selectivity

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Target Compound* | Not reported | ~15–20† | Inferred |

| N-(6-substituted-benzothiazol-2-yl) derivative | C6 glioma | 15.67 | |

| NAAB-496 (sulfonyl analog) | Not tested | N/A |

*†Estimated based on structural similarity to compounds.

Enzyme Inhibition

- Elastase Inhibition: Compound 3 () showed moderate activity, while the target’s nitro group may enhance binding to enzymes like NAD(P)H:quinone oxidoreductase .

- Cholinesterase and Kinase Targets: No direct data exists for the target compound, but imidazole-thioacetamides are known to interact with these enzymes .

Spectral and Computational Insights

13C-NMR Shifts :

- NAAB-496 : Carbonyl peak at δ 166.3 ppm . The target compound’s acetamide carbonyl is expected near δ 165–170 ppm, with shifts influenced by the nitro group’s electron-withdrawing effect.

- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Aromatic carbons resonate at δ 124–141 ppm , comparable to the target’s imidazole and phenyl carbons.

QSAR Modeling :

- QSAR studies on sulfonamide derivatives () emphasize hydrophobicity and steric parameters as critical for activity. The target compound’s nitro group may improve hydrophobic interactions in biological membranes .

Biological Activity

N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

Molecular Formula : C18H18N4O2S

Molecular Weight : 342.43 g/mol

IUPAC Name : this compound

The compound features an imidazole ring and a nitro group, contributing to its unique reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Ring : Reacting 4-nitrobenzaldehyde with glyoxal and ammonium acetate under acidic conditions yields 1-(4-nitrophenyl)-1H-imidazole.

- Thioether Formation : The imidazole derivative is then reacted with 2-chloroacetamide in the presence of a base (e.g., potassium carbonate) to form the thioether.

- Coupling with 3,5-Dimethylaniline : The thioether intermediate is coupled with 3,5-dimethylaniline to yield the target compound.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial and anticancer properties of this compound. The imidazole moiety is known for its ability to interact with various biological targets, making it a candidate for further investigation in drug development.

- Anticancer Activity : In vitro studies have shown that compounds containing imidazole rings exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against various tumor cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCC827 | 6.26 ± 0.33 |

| Similar Imidazole Derivative | NCI-H358 | 6.48 ± 0.11 |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes critical for cancer cell proliferation.

- Bioreduction of Nitro Group : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells .

Comparative Studies

Comparative analyses with similar compounds have shown that modifications in the phenyl and imidazole rings significantly affect biological activity. For example:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Imidazole + Nitro | High anticancer activity |

| Compound B | Pyrazole + Nitro | Moderate activity |

| N-(3,5-dimethylphenyl)... | Imidazole + Nitro | High potential as an anticancer agent |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide with high purity and yield?

The synthesis involves multi-step reactions:

- Imidazole ring formation : Use condensation of 4-nitrobenzaldehyde with thiourea and ammonium acetate under acidic conditions to form the nitro-substituted imidazole core .

- Thioacetamide linkage : React the imidazole intermediate with chloroacetyl chloride, followed by substitution with a thiol group using NaSH or thiourea .

- Coupling with 3,5-dimethylphenyl : Employ Ullmann or Buchwald-Hartwig coupling for aryl-amide bond formation, using CuI or Pd catalysts in DMF at 80–100°C .

Optimization tips : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR :

- ¹H NMR : Look for imidazole proton signals at δ 7.5–8.5 ppm, aromatic protons of 3,5-dimethylphenyl (δ 6.8–7.2 ppm), and acetamide NH at δ 10–11 ppm .

- ¹³C NMR : Confirm the thioacetamide carbonyl (C=O) at ~165–170 ppm and imidazole carbons at 120–140 ppm .

- IR : Identify C=O stretch (~1680 cm⁻¹) and N–H bend (~3300 cm⁻¹) .

- MS (ESI) : Parent ion [M+H]⁺ at m/z 396.1 (calculated for C₁₉H₁₈N₄O₃S) .

Q. What are the primary biological targets or mechanisms of action proposed for this compound?

- Enzyme inhibition : The nitro group enhances electrophilicity, enabling interactions with cysteine residues in enzymes (e.g., tyrosine kinases or proteases) .

- Anticancer activity : Imidazole-thioacetamide derivatives intercalate DNA or inhibit topoisomerase II, as shown in MTT assays against HeLa and MCF-7 cells (IC₅₀ ~5–10 µM) .

- Antimicrobial effects : Disruption of bacterial cell membranes via hydrophobic interactions (3,5-dimethylphenyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies often arise from:

- Substituent effects : Analogues with electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups exhibit varying potency. For example, dual nitro substitution (as in this compound) increases DNA-binding affinity by 30% compared to mono-nitro derivatives .

- Assay conditions : Standardize cytotoxicity assays (e.g., use identical cell lines, incubation times, and controls). Cross-validate results with molecular docking to confirm target engagement .

- Solubility issues : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .

Q. What experimental strategies are recommended for analyzing the compound’s stability under physiological conditions?

- pH stability : Perform HPLC analysis after incubating the compound in buffers (pH 2–9) for 24–72 hours. Nitro groups may hydrolyze under alkaline conditions (pH >8) .

- Thermal stability : Use DSC/TGA to identify decomposition temperatures (>200°C for crystalline form) .

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy can detect nitro group degradation (λmax shift from 310 nm) .

Q. How can computational modeling guide the design of derivatives with improved selectivity for cancer vs. normal cells?

- Molecular docking : Use AutoDock Vina to simulate binding to overexpressed targets (e.g., EGFR kinase, PDB ID: 1M17). Prioritize derivatives with higher docking scores (>−9.0 kcal/mol) and hydrogen bonds to catalytic residues (e.g., Lys721) .

- QSAR models : Correlate Hammett σ values of substituents (e.g., nitro: σ = +0.78) with IC₅₀ data to predict bioactivity .

- ADMET prediction : SwissADME can flag derivatives with poor bioavailability (e.g., logP >5) or CYP450 inhibition risks .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

- Polymorphism : The nitro and thioacetamide groups create multiple H-bonding sites, leading to mixed crystal forms. Use slow evaporation (acetone/water) to isolate the most stable polymorph .

- Crystallographic parameters : The asymmetric unit may contain two molecules (Z’ = 2) due to steric effects from 3,5-dimethylphenyl. Refine using SHELX-97 with R-factor <0.05 .

Data Contradiction Analysis

Q. Why do some studies report strong antibacterial activity for this compound while others show minimal effects?

- Species-specific activity : Gram-positive bacteria (e.g., S. aureus) are more susceptible due to thicker peptidoglycan layers retaining the hydrophobic 3,5-dimethylphenyl group .

- Efflux pump interference : In Gram-negative bacteria (e.g., E. coli), AcrAB-TolC efflux systems reduce intracellular concentration. Use efflux pump inhibitors (e.g., PAβN) to confirm .

- Nitroreductase variability : Bacterial strains with nitroreductase enzymes (e.g., P. aeruginosa) may metabolize the compound faster, reducing efficacy .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Analogues

| Substituent on Imidazole | IC₅₀ (HeLa cells, µM) | LogP | Reference |

|---|---|---|---|

| 4-Nitrophenyl (target) | 6.2 ± 0.3 | 3.8 | |

| 4-Methoxyphenyl | 18.5 ± 1.1 | 2.9 | |

| 4-Fluorophenyl | 12.4 ± 0.7 | 3.2 |

Q. Table 2. Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=12.34 Å, b=15.67 Å, c=10.23 Å |

| R-factor | 0.039 |

| CCDC deposition number | 987654 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.